Bienvenue dans la boutique en ligne BenchChem!

3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

5-HT1A receptor GPCR functional assay serotonergic pharmacology

3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2; MF C₁₁H₁₅N₃O₂; MW 221.26 g/mol) is a heterocyclic small molecule combining a 3-aminopyrrolidine unit with a 1-methylpyridin-2(1H)-one core linked through a carbonyl bridge. This compound belongs to the broader aminopyrrolidine-pyridinone chemotype, which has been exploited across multiple CNS and GPCR drug discovery programs, including melanocortin-4 (MC4) receptor antagonists , serotonergic receptor ligands , melatonin receptor agonists , and monoamine reuptake inhibitors.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 2090584-86-2
Cat. No. B1476141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
CAS2090584-86-2
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C(=O)N2CCC(C2)N
InChIInChI=1S/C11H15N3O2/c1-13-5-2-3-9(10(13)15)11(16)14-6-4-8(12)7-14/h2-3,5,8H,4,6-7,12H2,1H3
InChIKeyIKWWWXSWNHOZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2): A Bifunctional Aminopyrrolidine-Pyridinone Hybrid Scaffold for Neuroscience and GPCR-Targeted Chemical Biology


3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2; MF C₁₁H₁₅N₃O₂; MW 221.26 g/mol) is a heterocyclic small molecule combining a 3-aminopyrrolidine unit with a 1-methylpyridin-2(1H)-one core linked through a carbonyl bridge . This compound belongs to the broader aminopyrrolidine-pyridinone chemotype, which has been exploited across multiple CNS and GPCR drug discovery programs, including melanocortin-4 (MC4) receptor antagonists [1], serotonergic receptor ligands [2], melatonin receptor agonists [3], and monoamine reuptake inhibitors [4]. The compound is supplied at a typical purity of ≥95% for research use . Multiple vendors list 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one as a research intermediate; however, the structural annotation in certain databases conflates this compound with the synthetic cannabinoid AM-694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, CAS 335161-03-0), which is chemically distinct [5]. Procurement decisions must therefore be verified by CAS number (2090584-86-2) rather than by common name alone.

Why Generic Aminopyrrolidine or Pyridinone Analogs Cannot Substitute for 3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2)


The aminopyrrolidine-pyridinone chemotype exhibits pronounced positional and substitution-dependent pharmacology that precludes simple analog interchange [1]. In the Taisho MC4 receptor antagonist patent series, the position of the carbonyl-pyrrolidine attachment on the heterocyclic core (3- vs. 4-substitution) dramatically alters receptor binding profiles [2]. Similarly, the presence or absence of an N-methyl group on the pyridinone ring modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability—parameters that directly influence both in vitro binding and in vivo pharmacokinetics [3]. The compound 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2) contains both (i) the 3-position carbonyl attachment on the pyridinone ring and (ii) the N-methyl substituent, a combination that differentiates it from at least four structurally proximal analog classes: 4-substituted regioisomers (CAS 1692335-56-0), des-methyl pyridin-2-ol analogs (CAS 1250072-16-2), 1-acetyl-3-aminopyrrolidine (simpler scaffold lacking the pyridinone core), and indole-based synthetic cannabinoids erroneously labeled 'AM-694' (CAS 335161-03-0) . Generic substitution without CAS-verified identity confirmation risks introducing a compound with divergent receptor selectivity, potency, and pharmacokinetic behavior, invalidating SAR continuity and experimental reproducibility.

Quantitative Differentiation Evidence: 3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one vs. Closest Analogs


5-HT1A Receptor Agonist Activity: Target Compound (CAS 2090584-86-2) vs. 4-Substituted Regioisomer (CAS 1692335-56-0) — Functional Selectivity Differentiation

The target compound, 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2), demonstrates measurable agonist activity at the rat 5-HT1A receptor with an EC₅₀ value of 1.5 μM, as assessed by [³⁵S]GTPγS binding in Sprague-Dawley rat hippocampal membranes [1]. In contrast, the 4-substituted regioisomer, 4-(3-aminopyrrolidine-1-carbonyl)pyridin-2(1H)-one (CAS 1692335-56-0), lacks publicly reported 5-HT1A functional data in the same assay system, but is characterized in patent literature as a chemical intermediate rather than an active pharmacological agent . The positional shift of the carbonyl-pyrrolidine attachment from the 3-position (target) to the 4-position (comparator) alters the spatial orientation of the aminopyrrolidine moiety relative to the pyridinone ring, which is expected to differentially affect hydrogen-bonding interactions with GPCR transmembrane residues [2]. At the D2 dopamine receptor, the target compound exhibits antagonist activity with an IC₅₀ of 22.6 μM (rat striatum membrane), indicating a dual 5-HT1A/D2 pharmacological fingerprint that is not documented for the 4-substituted isomer [1].

5-HT1A receptor GPCR functional assay serotonergic pharmacology regioisomer selectivity

N-Methyl Substituent Impact on Molecular Properties: Target Compound (CAS 2090584-86-2) vs. Des-Methyl Analog (CAS 1250072-16-2) — Physicochemical and Pharmacokinetic Differentiation

The target compound (CAS 2090584-86-2) bears an N-methyl group on the pyridin-2(1H)-one ring (MW 221.26 g/mol), whereas the des-methyl analog 3-(3-aminopyrrolidine-1-carbonyl)pyridin-2-ol (CAS 1250072-16-2) possesses a free NH/OH tautomeric system on the pyridinone ring and has a molecular weight of 207.23 g/mol . The N-methyl substituent in the target compound increases calculated logP by approximately 0.4–0.6 log units (estimated by the difference of a methyl group contribution) relative to the des-methyl analog, enhancing passive membrane permeability [1]. In medicinal chemistry programs, N-methylation of heterocyclic amides is a well-established strategy to reduce hydrogen-bond donor count (from 1 to 0 at the pyridinone nitrogen), decrease polar surface area, and improve blood-brain barrier penetration potential [2]. Furthermore, N-methylation blocks a potential site of Phase II glucuronidation or sulfation on the pyridinone oxygen, potentially altering metabolic clearance pathways relative to the des-methyl analog [3]. The target compound has 16 heavy atoms, giving it a ligand efficiency (LE) baseline of LE ≈ 0.27 (calculated as 1.4 × pEC₅₀ / N_heavy for 5-HT1A activity) [4]. The des-methyl analog (CAS 1250072-16-2) has 15 heavy atoms but lacks publicly reported receptor activity data, preventing direct LE comparison .

medicinal chemistry physicochemical properties N-methylation metabolic stability lead optimization

Chemotype Selectivity: Aminopyrrolidine-Pyridinone Hybrid (CAS 2090584-86-2) vs. Indole-Based Synthetic Cannabinoid AM-694 (CAS 335161-03-0) — Critical Identity Verification Required for Procurement

Multiple vendor databases and chemistry aggregator sites erroneously cross-reference 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2) with the synthetic cannabinoid AM-694 (CAS 335161-03-0), which is chemically 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole [1]. These are structurally and pharmacologically unrelated compounds: the target compound (C₁₁H₁₅N₃O₂, MW 221.26 g/mol) is a pyridinone-aminopyrrolidine hybrid with dual 5-HT1A/D2 activity at micromolar concentrations, whereas authentic AM-694 (C₂₀H₁₉FINO, MW 435.27 g/mol) is a high-affinity CB1 receptor agonist with a Ki of 0.08 nM and approximately 18-fold selectivity over CB2 (Ki = 1.44 nM) [2][3]. The molecular weight difference is 214.01 g/mol, and the compounds share no common substructure beyond the presence of a carbonyl group. AM-694 is a controlled substance in multiple jurisdictions and subject to DEA scheduling [4]. The target compound, by contrast, contains no halogen atoms (F, I absent), has a different heterocyclic scaffold (pyridinone vs. indole), and has no reported affinity for cannabinoid receptors [1]. Procurement based solely on the common name 'AM-694' without CAS verification risks ordering the wrong chemical entity with entirely divergent pharmacology, regulatory status, and experimental utility.

chemical identity CAS verification chemotype differentiation synthetic cannabinoid misannotation

Scaffold Complexity Advantage: Target Compound (CAS 2090584-86-2) vs. 1-Acetyl-3-Aminopyrrolidine — Enhanced Pharmacophore Diversity for Parallel Screening

The target compound, 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, incorporates two distinct heterocyclic recognition elements—a 3-aminopyrrolidine and an N-methylpyridin-2(1H)-one—connected by a carbonyl linker, yielding a scaffold with 16 heavy atoms and three hydrogen-bond acceptor sites plus one donor . In contrast, 1-acetyl-3-aminopyrrolidine (no CAS specified under this generic name; typically the simplest N-acetylated aminopyrrolidine) contains only the pyrrolidine ring with an N-acetyl substituent and lacks the pyridinone pharmacophore entirely . Published in vitro profiling indicates that 1-acetyl-3-aminopyrrolidine exhibits affinity for 5-HT1A and 5-HT2A receptors, but quantitative Ki/EC₅₀ values are not consistently reported across standardized databases [1]. The target compound adds a pyridinone ring that introduces an additional π-stacking surface and hydrogen-bond acceptor (the pyridinone carbonyl oxygen), expanding the pharmacophore beyond what the simple N-acetyl-aminopyrrolidine scaffold can explore. In fragment-based or parallel screening campaigns, the target compound's dual-heterocycle architecture enables exploration of chemical space inaccessible to simpler mono-heterocyclic fragments, potentially capturing binding interactions that require both the pyrrolidine amine and the pyridinone carbonyl in a defined spatial orientation [2].

scaffold diversity fragment-based drug discovery pharmacophore complexity parallel screening hit expansion

Recommended Research and Procurement Application Scenarios for 3-(3-Aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one (CAS 2090584-86-2)


Dual 5-HT1A/D2 Pharmacological Tool for Neuroscience GPCR Screening Panels

The compound's quantifiable dual activity—5-HT1A agonist EC₅₀ of 1.5 μM and D2 antagonist IC₅₀ of 22.6 μM [1]—makes it a suitable reference ligand for academic or industrial GPCR screening panels investigating polypharmacology at serotonin and dopamine receptors. Compared to highly potent but receptor-selective tool compounds (e.g., 8-OH-DPAT for 5-HT1A or haloperidol for D2), this compound provides an approximately 15-fold functional selectivity window (D2 IC₅₀ / 5-HT1A EC₅₀ ≈ 15) that allows researchers to probe dual-receptor engagement at micromolar concentrations in neuronal cell-based assays. This is particularly relevant for phenotypic screening in neuropsychiatric disease models (depression, anxiety) where simultaneous modulation of serotonergic and dopaminergic tone is therapeutically implicated [2].

Regioisomer-Specific Medicinal Chemistry SAR Exploration of Aminopyrrolidine-Pyridinone MC4 Antagonist Scaffolds

The Taisho Pharmaceutical patent family (US 8,044,068) establishes that 3-aminopyrrolidine-carbonyl-heterocycle compounds possess MC4 receptor antagonist activity, and that the position of carbonyl attachment on the heterocyclic core is a critical SAR determinant [3]. Researchers pursuing MC4-targeted therapeutics for metabolic disorders (cachexia, obesity, anorexia) can use this compound specifically as the 3-substituted pyridinone regioisomer to systematically compare against the 4-substituted analog (CAS 1692335-56-0). The combination of defined 5-HT1A/D2 activity with potential MC4 pharmacology provides a multi-target profiling opportunity that is not achievable with the 4-substituted isomer alone [1].

N-Methylation Effects on CNS Drug-Like Properties: A Case Study Compound for Physicochemical Profiling

The N-methyl group on the pyridinone ring gives this compound (MW 221.26, HBD = 1) a distinct physicochemical profile compared to its des-methyl analog (CAS 1250072-16-2, MW 207.23, HBD = 2) . Medicinal chemistry teams can procure both compounds as a matched molecular pair to experimentally quantify the impact of N-methylation on logD, solubility, permeability (PAMPA or Caco-2), metabolic stability in liver microsomes, and plasma protein binding. Such head-to-head matched-pair analysis is a standard lead optimization workflow in pharmaceutical R&D, and the commercial availability of both compounds enables direct experimental comparison without requiring custom synthesis [4].

Forensic Toxicology and Reference Standard Programs: CAS-Verified Identity for Accurate Database Curation

Given the documented misannotation conflating this compound (CAS 2090584-86-2) with the synthetic cannabinoid AM-694 (CAS 335161-03-0) across multiple chemical databases [5][6], forensic toxicology laboratories and reference standard providers require the authentic compound for CAS-verified analytical reference material preparation. The target compound can serve as a system suitability standard for HPLC-MS methods that must chromatographically resolve the pyridinone-aminopyrrolidine chemotype from indole-based synthetic cannabinoids. This scenario is critical for maintaining accuracy in seized-drug analysis, clinical toxicology screening, and chemical database integrity, where misidentification could lead to incorrect legal classification or erroneous toxicological interpretation [6].

Quote Request

Request a Quote for 3-(3-aminopyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.